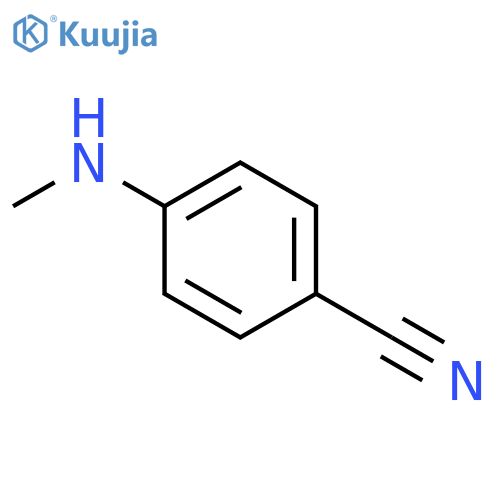Cas no 4714-62-9 (4-(Methylamino)benzonitrile)

4-(Methylamino)benzonitrile structure
商品名:4-(Methylamino)benzonitrile
4-(Methylamino)benzonitrile 化学的及び物理的性質
名前と識別子
-
- 4-(Methylamino)benzonitrile
- 4-(N-Methylamino)benzonitrile
- Benzonitrile,p-(methylamino)- (6CI,7CI,8CI)
- 4-Cyano-N-methylaniline
- p-(Methylamino)benzonitrile
- p-Cyano-N-methylaniline
- 4-Methylamino-benzonitrile
- Benzonitrile, 4-(methylamino)-
- 4-methylaminobenzonitrile
- PubChem4815
- 4-cyano-N-methyl-aniline
- KSC497O2F
- 4-(N-methyl)aminobenzonitrile
- 4-(N-methylamino)-benzonitrile
- 4-(methylamino)benzenecarbonitrile
- JEDXDYXIRZOEKG-UHFFFAOYSA-N
- EBD53347
- STL485737
- DTXSID00449955
- 4-Cyano-N-methylaniline;4-(Methylamino)benzonitrile
- SY018924
- MFCD00016381
- FT-0692344
- AKOS000218509
- CS-W002103
- 4714-62-9
- A20986
- AC-25735
- EK-0203
- EN300-40243
- Z331873490
- ?4-(Methylamino)benzonitrile
- SCHEMBL360149
- 4-(Methylamino)benzonitrile, 97%
- XH1125
- DB-000204
-
- MDL: MFCD00016381
- インチ: 1S/C8H8N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,10H,1H3
- InChIKey: JEDXDYXIRZOEKG-UHFFFAOYSA-N
- ほほえんだ: N([H])(C([H])([H])[H])C1C([H])=C([H])C(C#N)=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 132.068748g/mol
- ひょうめんでんか: 0
- XLogP3: 1.9
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 1
- どういたいしつりょう: 132.068748g/mol
- 単一同位体質量: 132.068748g/mol
- 水素結合トポロジー分子極性表面積: 35.8Ų
- 重原子数: 10
- 複雑さ: 137
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: Yellow to Brown Solid
- 密度みつど: 1.066
- ゆうかいてん: 87-91 °C
- ふってん: 274℃ at 760 mmHg
- フラッシュポイント: 119.486°C
- 屈折率: 1.551
- ようかいど: Soluble in methanol.
- PSA: 35.82000
- LogP: 1.67298
4-(Methylamino)benzonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H312;H315;H317;H319;H335
- 警告文: P261;P280;P305+P351+P338
- 危険カテゴリコード: 22-36/37/38-43
- セキュリティの説明: S26
- RTECS番号:DI2450000
-
危険物標識:

- リスク用語:R22
- ちょぞうじょうけん:Room temperature
4-(Methylamino)benzonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-(Methylamino)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051719-10g |
4-(Methylamino)benzonitrile |
4714-62-9 | 98% | 10g |
¥304.00 | 2024-05-12 | |
| abcr | AB285051-1 g |
4-Methylamino-benzonitrile, 97%; . |
4714-62-9 | 97% | 1g |
€74.30 | 2023-04-26 | |
| abcr | AB285051-25 g |
4-Methylamino-benzonitrile, 97%; . |
4714-62-9 | 97% | 25g |
€314.00 | 2023-04-26 | |
| Apollo Scientific | OR16971-25g |
4-(Methylamino)benzonitrile |
4714-62-9 | 98+% | 25g |
£88.00 | 2025-02-19 | |
| Enamine | EN300-40243-1.0g |
4-(methylamino)benzonitrile |
4714-62-9 | 95% | 1g |
$19.0 | 2023-05-03 | |
| Enamine | EN300-40243-10.0g |
4-(methylamino)benzonitrile |
4714-62-9 | 95% | 10g |
$106.0 | 2023-05-03 | |
| eNovation Chemicals LLC | D697706-10g |
4-(Methylamino)benzonitrile |
4714-62-9 | >97% | 10g |
$140 | 2023-09-03 | |
| eNovation Chemicals LLC | D697706-25g |
4-(Methylamino)benzonitrile |
4714-62-9 | >97% | 25g |
$110 | 2024-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M17870-5g |
4-(Methylamino)benzonitrile |
4714-62-9 | 5g |
¥286.0 | 2021-09-08 | ||
| Fluorochem | 224548-25g |
4-(Methylamino)benzonitrile |
4714-62-9 | 95% | 25g |
£204.00 | 2022-02-28 |
4-(Methylamino)benzonitrile サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:4714-62-9)4-(N-Methylamino)benzonitrile
注文番号:1619423
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:4714-62-9)N-甲基-4-氰基苯胺
注文番号:LE1619423
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:29
価格 ($):discuss personally
4-(Methylamino)benzonitrile 関連文献
-
1. Laser flash photolysis study of the photoinduced oxidation of 4-(dimethylamino)benzonitrile (DMABN)Frank Leresche,Lucie Ludvíková,Dominik Heger,Petr Klán,Urs von Gunten,Silvio Canonica Photochem. Photobiol. Sci. 2019 18 534
-
Sergey I. Druzhinin,Yun-Bao Jiang,Attila Demeter,Klaas A. Zachariasse Phys. Chem. Chem. Phys. 2001 3 5213
-
Jie Zhang,Ying Shao,Yaxiong Wang,Huihuang Li,Dongmei Xu,Xiaobing Wan Org. Biomol. Chem. 2015 13 3982
-
Xusheng Zhang,Min Wang,Pinhua Li,Lei Wang Chem. Commun. 2014 50 8006
-
Wei Shyang Tan,Ch. Prabhakar,Yi-Hung Liu,Shie-Ming Peng,Jye-Shane Yang Photochem. Photobiol. Sci. 2014 13 211
4714-62-9 (4-(Methylamino)benzonitrile) 関連製品
- 64910-52-7(3-(Methylamino)benzonitrile)
- 94-68-8(N-Ethyl-o-toluidine)
- 1197-19-9(4-Dimethylaminobenzonitrile)
- 91-67-8(N,N-Diethyl-m-toluidine)
- 36602-05-8(Benzonitrile,4,4'-iminobis-)
- 99-97-8(4-Dimethylamino Toluene)
- 36602-01-4(4-(Phenylamino)benzonitrile)
- 38803-30-4(3-(Dimethylamino)benzonitrile)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:4714-62-9)4-(N-Methylamino)benzonitrile

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:4714-62-9)4-(Methylamino)benzonitrile

清らかである:99%
はかる:100g
価格 ($):258.0








